molecular formula C10H23N3 B1463435 N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine CAS No. 1242902-35-7

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine

Cat. No.: B1463435
CAS No.: 1242902-35-7
M. Wt: 185.31 g/mol
InChI Key: NUSLQTFTUYOMOD-UHFFFAOYSA-N
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Description

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active compounds and pharmaceuticals. The presence of the pyrrolidine ring contributes to the compound’s unique chemical and biological properties.

Scientific Research Applications

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Medicine: It can be a precursor for pharmaceuticals with potential therapeutic effects.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions are primarily mediated through the pyrrolidine ring, which can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can modulate the activity of certain proteins by binding to their allosteric sites, thereby influencing their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and promoting cell proliferation . Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active or allosteric sites, respectively . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence the levels of key metabolites, such as glucose and amino acids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing its distribution and accumulation in various tissues . The localization of this compound within cells can affect its activity and function, as it may preferentially accumulate in certain organelles or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine and 1,4-dioxane under reflux conditions can yield pyrrolidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: Intermolecular cyclization reactions can be performed to create more complex structures.

Comparison with Similar Compounds

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can be compared with other pyrrolidine derivatives:

These compounds share the pyrrolidine ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-13-9-4-6-10(13)12(2)8-5-7-11/h10H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSLQTFTUYOMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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